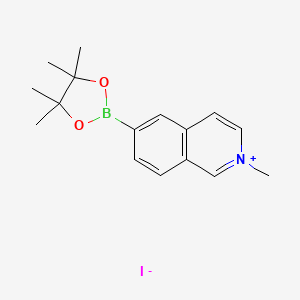

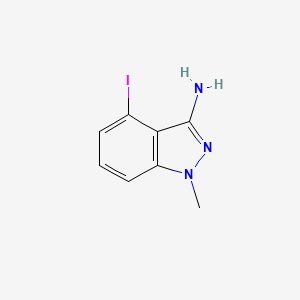

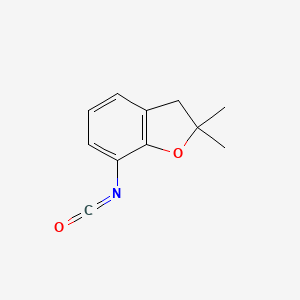

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

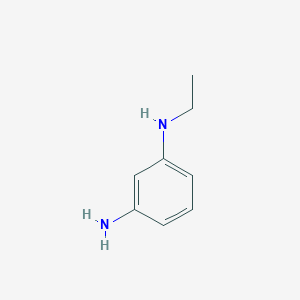

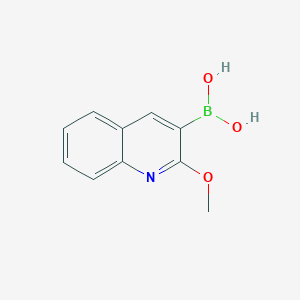

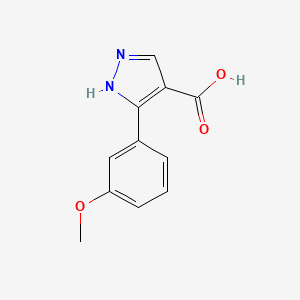

The compound “2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate” is a derivative of commercially available Carbofuran, which is a carbamate-based insecticide . Another related compound is "2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine" .

Molecular Structure Analysis

In the compound “2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate”, the dihydrobenzofuran ring adopts an envelope conformation with the substituted C atom 0.142 Å out of the least-squares plane .Physical And Chemical Properties Analysis

The molecular weight of “2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine” is 163.22 g/mol .Applications De Recherche Scientifique

Environmental Stability and Degradation

The environmental stability and degradation of derivatives, such as carbofuran, which is structurally related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate, have been studied in water-restricted environments. Research by Morales et al. (2012) highlights the significant impact of soil composition and structure on the stability of carbamates, including those related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate. The study found that the presence of restricted aqueous media in the environment could significantly reduce the half-life of these pesticides, emphasizing the importance of environmental factors in the degradation process (Morales et al., 2012).

Synthetic Pathways and Environmental Considerations

Békássy et al. (2007) discussed an environmentally friendly synthesis pathway for benzofurane derivatives, important for pharmaceutical activities, highlighting the shift towards less harmful and more sustainable chemical synthesis methods. This research points towards the ongoing efforts in the chemical industry to find greener alternatives for synthesizing compounds related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate (Békássy et al., 2007).

Biodegradation and Environmental Remediation

The work by Chaudhry et al. (2002) investigates the biotransformation of carbofuran, a compound related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate, into less harmful metabolites by Pseudomonas sp. 50432. This research emphasizes the potential of microbial pathways in degrading toxic pesticides and reducing their environmental impact, which could be relevant for similar compounds (Chaudhry et al., 2002).

Novel Chemical Syntheses and Applications

Hu et al. (2018) described a novel palladium-catalyzed process for synthesizing difunctionalized benzofuran derivatives, demonstrating advanced chemical synthesis techniques that could be applicable to a wide range of compounds, including 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate. This work highlights the importance of catalysis in modern organic synthesis for producing complex molecules with high efficiency and selectivity (Hu et al., 2018).

Propriétés

IUPAC Name |

7-isocyanato-2,2-dimethyl-3H-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2)6-8-4-3-5-9(12-7-13)10(8)14-11/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJCJMYVKXVWIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)N=C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594474 |

Source

|

| Record name | 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate | |

CAS RN |

87254-55-5 |

Source

|

| Record name | 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)